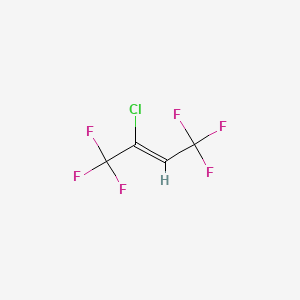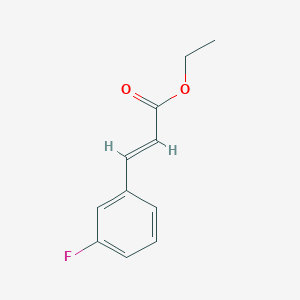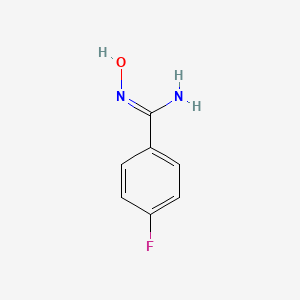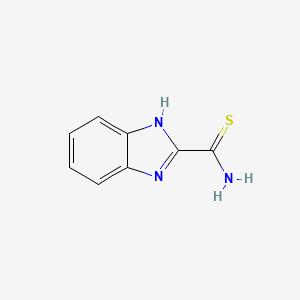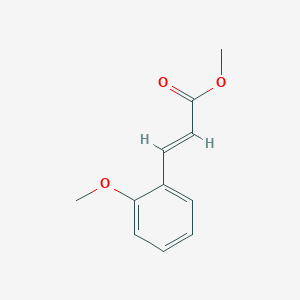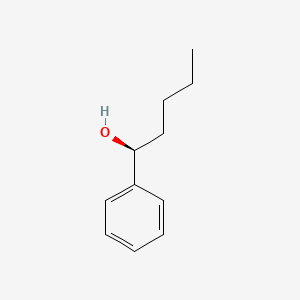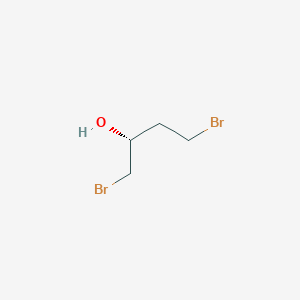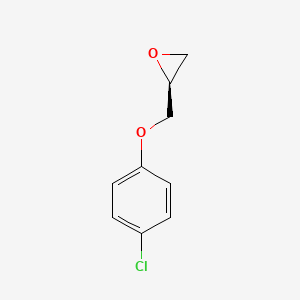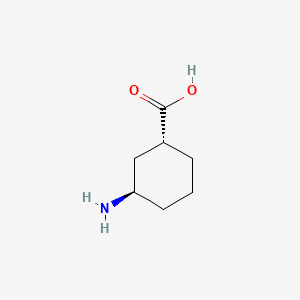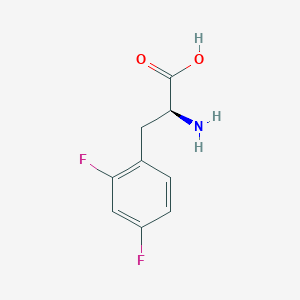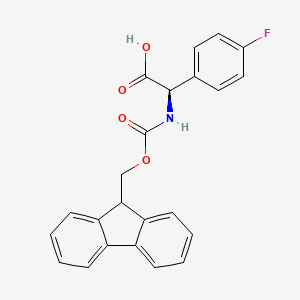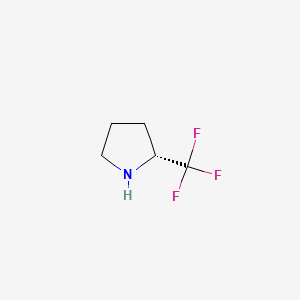
(r)-2-(Trifluoromethyl)pyrrolidine
Overview
Description
The compound "(r)-2-(Trifluoromethyl)pyrrolidine" is not directly mentioned in the provided papers, but related compounds and methodologies can be inferred to provide insight into its potential characteristics and synthetic routes. The trifluoromethyl group is a common motif in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing heterocycles often involves the use of reagents that can introduce the trifluoromethyl group into the desired molecular scaffold. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons . Although not directly applicable to pyrrolidine synthesis, this demonstrates the potential for using trifluoromethylating agents in the construction of complex molecules. Additionally, the synthesis of 2,6-bis(pyrrolidin-2-yl)pyridine and its isomers suggests that pyrrolidine rings can be functionalized and used in multistep synthetic sequences .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine, shows that the trifluoromethyl group can be accommodated in planar heterocyclic systems, and its presence can lead to certain conformational preferences due to its electron-withdrawing nature . This could imply that "(r)-2-(Trifluoromethyl)pyrrolidine" may also exhibit a specific conformation influenced by the trifluoromethyl group.
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds can vary widely depending on the adjacent functional groups and the overall molecular context. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized and its interactions with DNA have been studied, indicating that such compounds can have significant biological activity . This suggests that "(r)-2-(Trifluoromethyl)pyrrolidine" could also participate in various chemical reactions, potentially including interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are often influenced by the strong electronegativity and steric bulk of the trifluoromethyl group. For instance, the crystal structure of a related pyrrolidine derivative shows intermolecular hydrogen bonding, which could be affected by the presence of a trifluoromethyl group . Additionally, the investigation of 2-chloro-6-(trifluoromethyl)pyridine's structural and spectroscopic properties using various computational methods provides a framework for predicting the properties of "(r)-2-(Trifluoromethyl)pyrrolidine" .
Scientific Research Applications
Conformational Studies and Synthesis
A study by Bilska-Markowska et al. (2014) describes the preparation of tri- and tetrafluoropropionamides from cyclic pyrrolidine derivatives, including (R)-2-(Trifluoromethyl)pyrrolidine. They utilized X-ray analysis and theoretical calculations for conformational analysis of these compounds, highlighting their relevance in structural chemistry and materials science (Bilska-Markowska et al., 2014).
Pyrrolidines in Medicine and Industry
Żmigrodzka et al. (2022) emphasized the importance of pyrrolidines, including (R)-2-(Trifluoromethyl)pyrrolidine, in medicine and industry, such as in the development of dyes and agrochemical substances. Their study explored the synthesis of these compounds through [3+2] cycloaddition, demonstrating the compound's versatility in chemical synthesis (Żmigrodzka et al., 2022).
Application in Drug Development
The synthesis of the antiinfluenza compound A-315675, which uses a pyrrolidine derivative as a key intermediate, was reported by DeGoey et al. (2002). This highlights the use of (R)-2-(Trifluoromethyl)pyrrolidine in the development of pharmaceuticals, specifically as an influenza neuraminidase inhibitor (DeGoey et al., 2002).
Organocatalysis and Chemical Synthesis
Li et al. (2011) showcased the synthesis of trifluoromethylated pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition, which opens avenues in organocatalysis and the development of organocatalysts (Li et al., 2011).
Antimicrobial Properties
Kumar et al. (2016) explored the antimicrobial properties of certain ruthenium(II) complexes, which included pyrrolidine derivatives in their structure. This research points to potential applications of (R)-2-(Trifluoromethyl)pyrrolidine in developing antimicrobial agents, especially against pathogenic bacteria like MRSA (Kumar et al., 2016).
Safety And Hazards
“®-2-(Trifluoromethyl)pyrrolidine” is classified as an Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Flam. Sol. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and application of “®-2-(Trifluoromethyl)pyrrolidine” and other pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space due to sp3-hybridization, and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294766 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(Trifluoromethyl)pyrrolidine | |
CAS RN |
1073556-31-6, 119618-29-0 | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



